molecular formula C11H21NO3 B8264257 tert-Butyl 3-(2-hydroxyethyl)-3-methyl-azetidine-1-carboxylate

tert-Butyl 3-(2-hydroxyethyl)-3-methyl-azetidine-1-carboxylate

Cat. No.: B8264257
M. Wt: 215.29 g/mol
InChI Key: HUDFNBZTWPPTRT-UHFFFAOYSA-N
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Description

tert-Butyl 3-(2-hydroxyethyl)-3-methyl-azetidine-1-carboxylate is a chemical compound that features a tert-butyl group, a hydroxyethyl group, and an azetidine ring

Preparation Methods

The synthesis of tert-Butyl 3-(2-hydroxyethyl)-3-methyl-azetidine-1-carboxylate typically involves the use of tert-butyl esters and azetidine derivatives. One common method involves the reaction of tert-butyl 3-methyl-azetidine-1-carboxylate with 2-bromoethanol under basic conditions to introduce the hydroxyethyl group. The reaction is typically carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is purified using standard techniques such as column chromatography .

Chemical Reactions Analysis

tert-Butyl 3-(2-hydroxyethyl)-3-methyl-azetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The carbonyl group formed from oxidation can be reduced back to the hydroxyethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyethyl group can be substituted with other functional groups using reagents like tosyl chloride (TsCl) followed by nucleophilic substitution with various nucleophiles.

Scientific Research Applications

tert-Butyl 3-(2-hydroxyethyl)-3-methyl-azetidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and as a building block for the synthesis of enzyme inhibitors.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(2-hydroxyethyl)-3-methyl-azetidine-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The hydroxyethyl group can form hydrogen bonds with biological targets, while the azetidine ring can provide structural rigidity and specificity in binding interactions.

Comparison with Similar Compounds

tert-Butyl 3-(2-hydroxyethyl)-3-methyl-azetidine-1-carboxylate can be compared with other similar compounds such as:

    tert-Butyl 3-methyl-azetidine-1-carboxylate: Lacks the hydroxyethyl group, making it less versatile in chemical reactions.

    tert-Butyl 3-(2-chloroethyl)-3-methyl-azetidine-1-carboxylate: Contains a chloroethyl group instead of a hydroxyethyl group, which can undergo different types of chemical reactions.

    tert-Butyl 3-(2-aminoethyl)-3-methyl-azetidine-1-carboxylate: Contains an aminoethyl group, which can participate in different types of interactions and reactions compared to the hydroxyethyl group.

These comparisons highlight the unique properties and reactivity of this compound, making it a valuable compound in various fields of research.

Properties

IUPAC Name

tert-butyl 3-(2-hydroxyethyl)-3-methylazetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-10(2,3)15-9(14)12-7-11(4,8-12)5-6-13/h13H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUDFNBZTWPPTRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1)C(=O)OC(C)(C)C)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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